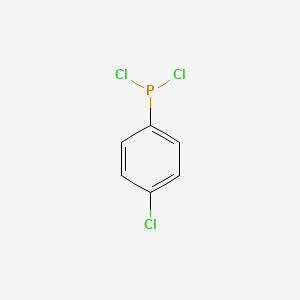

4-Chlorophenyldichlorophosphine

Description

4-Chlorophenyldichlorophosphine (Cl₂P-C₆H₄-Cl) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms and a para-chlorophenyl group. This structure confers high electrophilicity at the phosphorus center, making it reactive toward nucleophiles such as alcohols, amines, and Grignard reagents. The compound is primarily utilized in organic synthesis as a precursor for ligands, flame retardants, and agrochemical intermediates. Its electron-withdrawing para-chloro substituent enhances stability and modifies reactivity compared to non-halogenated analogs .

Properties

CAS No. |

1005-33-0 |

|---|---|

Molecular Formula |

C6H4Cl3P |

Molecular Weight |

213.4 g/mol |

IUPAC Name |

dichloro-(4-chlorophenyl)phosphane |

InChI |

InChI=1S/C6H4Cl3P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |

InChI Key |

DZOPBRSPKCADEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1P(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chlorophenyldichlorophosphine with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications.

Structural and Electronic Differences

- This compound : Features two chlorine atoms on phosphorus and a para-chlorophenyl group. The electron-withdrawing Cl substituents increase the electrophilicity of the phosphorus atom, accelerating reactions with nucleophiles.

- Chlorodiphenylphosphine (C₆H₅)₂PCl : Contains one chlorine atom on phosphorus and two phenyl groups. The electron-donating phenyl groups reduce phosphorus electrophilicity, resulting in slower reaction kinetics compared to this compound .

- Phenyldichlorophosphine (C₆H₅PCl₂) : Lacks the para-chloro substituent on the phenyl ring but retains two chlorines on phosphorus. This compound exhibits intermediate reactivity between the two above.

Reactivity and Stability

The para-chloro group in this compound increases its susceptibility to hydrolysis compared to Chlorodiphenylphosphine, which benefits from steric protection by phenyl groups.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s utility in asymmetric catalysis due to its tunable electronic properties. However, its environmental footprint has spurred research into greener substitutes, such as fluorine-containing phosphines, which offer comparable reactivity with reduced toxicity .

Q & A

Q. What are the critical handling and storage protocols for 4-Chlorophenyldichlorophosphine in laboratory settings?

this compound is highly moisture-sensitive and reacts exothermically with water, requiring strict anhydrous conditions. Key protocols include:

- Storage : Use airtight containers under inert gas (e.g., nitrogen or argon) at temperatures below 25°C. Desiccants like molecular sieves should be added to storage vessels .

- Handling : Conduct reactions in a glovebox or Schlenk line to prevent atmospheric moisture ingress. Pre-dry glassware and solvents (e.g., THF, toluene) over calcium hydride or sodium/benzophenone .

- Safety : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, immediately wash with soap and water for 15 minutes and seek medical attention .

Q. What purification methods are effective for isolating this compound?

- Vacuum Distillation : Purify via fractional distillation under reduced pressure (boiling point: 113–115°C at 0.9 mmHg). Monitor temperature closely to avoid decomposition .

- Recrystallization : Use non-polar solvents like hexane at low temperatures (-20°C) to minimize hydrolysis. Filter under inert atmosphere .

- Chromatography : Avoid aqueous methods; use silica gel columns with dry hexane/ethyl acetate mixtures (≤5% polar solvent) .

Q. How can researchers mitigate risks during synthesis involving this compound?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation.

- Spill Management : Neutralize spills with dry sodium bicarbonate or vermiculite, then transfer to sealed containers for hazardous waste disposal .

- Emergency Protocols : Maintain eyewash stations and emergency showers within 10 seconds of the workspace. Train personnel on first-aid measures for inhalation or skin exposure .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in phosphorylation reactions?

The compound acts as a phosphorylating agent due to its electrophilic phosphorus center. Key mechanisms include:

- Nucleophilic Substitution : Alcohols or amines attack the phosphorus atom, displacing chloride ions to form phosphoesters or phosphoramidates. Reaction rates depend on solvent polarity (e.g., faster in DMF than toluene) .

- Catalytic Effects : Lewis acids like ZnCl₂ enhance reactivity by polarizing the P–Cl bond. For example, in nucleotide synthesis, ZnCl₂ increases yield by 20–30% under mild conditions .

- Side Reactions : Competing hydrolysis can be minimized by maintaining <10 ppm water content in solvents. Monitor reaction progress via ³¹P NMR to detect intermediates (e.g., phosphoric acid derivatives) .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

- ³¹P NMR : The phosphorus nucleus resonates at δ 15–25 ppm (referenced to 85% H₃PO₄). Chloride substituents deshield the signal, with splitting patterns indicating substituent geometry .

- IR Spectroscopy : Key peaks include P–Cl stretches at 550–600 cm⁻¹ and P=O stretches (if hydrolyzed) at 1250–1300 cm⁻¹. Use ATR-FTIR for in situ monitoring .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–Cl]⁻ ions. High-resolution MS confirms molecular formula (C₆H₄Cl₃O₂P, exact mass: 245.42) .

Q. What strategies optimize reaction yields when using this compound in multistep syntheses?

- Stoichiometry : Use 1.2–1.5 equivalents of this compound to account for moisture-induced degradation.

- Temperature Control : Reactions typically proceed at 0–40°C. Higher temperatures (>60°C) risk decomposition to phosphoric acid derivatives .

- Workup : Quench excess reagent with dry methanol at -78°C to prevent exothermic reactions. Extract products with dichloromethane and dry over MgSO₄ .

Methodological Recommendations

- Scale-Up Synthesis : Adopt continuous flow systems to minimize moisture exposure and improve reproducibility .

- Quality Control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) before reactions .

- Alternative Routes : Explore trichlorophosphine intermediates (e.g., PCl₃) for cost-effective synthesis, though purity may require additional distillation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.